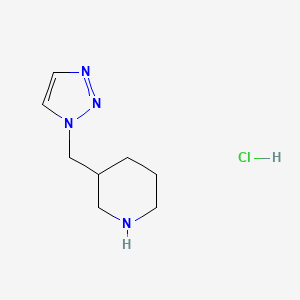

3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride

Descripción general

Descripción

“3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride” is a chemical compound with the molecular formula C8H15ClN4 . It is a product that can be purchased from various suppliers .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, which is a core component of the compound, has been a subject of extensive research. The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . One of the popular methods is the click chemistry approach .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a 1,2,3-triazole ring via a methylene bridge .Chemical Reactions Analysis

The 1,2,3-triazole moiety interacts with β-tubulin via H-bonding with numerous amino acids . This interaction could potentially influence the chemical reactions involving the compound.Physical And Chemical Properties Analysis

1,2,3-triazoles, including “this compound”, are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature. They also possess aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Aplicaciones Científicas De Investigación

Drug Discovery

1,2,3-Triazoles, including derivatives like 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride , are widely used in drug discovery due to their diverse biological activities. They have been explored for potential anti-inflammatory, antimicrobial, antitubercular, antitumoral, and antiviral properties .

Organic Synthesis

These compounds serve as important intermediates in organic synthesis. Their unique chemical structure allows for various chemical reactions that can lead to the creation of complex molecules for pharmaceuticals and agrochemicals .

Polymer Chemistry

In polymer chemistry, triazole derivatives are utilized to modify polymers or create new polymer structures with desired physical and chemical properties .

Supramolecular Chemistry

The triazole ring can act as a building block in supramolecular chemistry for constructing larger molecular assemblies through non-covalent interactions .

Bioconjugation

Triazoles are used in bioconjugation to link biomolecules together or attach them to surfaces or other materials for biomedical applications .

Chemical Biology

In chemical biology, these compounds are used to probe biological systems and understand the chemical basis of biological processes .

Fluorescent Imaging

Some triazole derivatives exhibit fluorescent properties and are used in imaging techniques to visualize biological processes .

Materials Science

Due to their stability and versatile reactivity, triazoles find applications in materials science for creating functional materials with specific properties .

Mecanismo De Acción

While the specific mechanism of action for “3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride” is not explicitly mentioned in the search results, 1,2,3-triazoles are known to exhibit a wide range of biological activities . They have found applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Propiedades

IUPAC Name |

3-(triazol-1-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-5-4-10-11-12;/h4-5,8-9H,1-3,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHJNKANQNRQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C=CN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404756.png)

![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B1404760.png)

![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)

![methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate >98%ee](/img/structure/B1404772.png)

![4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404774.png)

![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)

![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)

![2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B1404778.png)